molecular formula C7H4N4S2 B6118416 [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine CAS No. 20613-67-6

[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine

Cat. No.: B6118416
CAS No.: 20613-67-6
M. Wt: 208.3 g/mol
InChI Key: SQVZYILCRNQCFU-UHFFFAOYSA-N
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Description

[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in ethanol solvent at room temperature. This reaction is catalyzed by vanadium oxide loaded on fluorapatite, resulting in high yields of the desired product .

Industrial Production Methods

the use of green synthesis techniques and heterogeneous catalysts, such as vanadium oxide on fluorapatite, suggests that scalable and environmentally friendly production methods are feasible .

Chemical Reactions Analysis

Types of Reactions

[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzothiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol, and catalysts like vanadium oxide on fluorapatite .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the thiazole and benzothiadiazole rings.

Scientific Research Applications

[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and benzothiadiazole rings allow it to participate in various biochemical reactions, including the activation or inhibition of enzymes and receptors. These interactions can modulate cellular processes and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of thiazole and benzothiadiazole rings, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

[1,3]thiazolo[4,5-g][2,1,3]benzothiadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S2/c8-7-9-4-2-1-3-5(6(4)12-7)11-13-10-3/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZYILCRNQCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C3=C1N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363675
Record name ST091389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20613-67-6
Record name ST091389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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